Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate
Description
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an isothiocyanato (-NCS) functional group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where its isothiocyanato group enables efficient conjugation with amines to form thiourea linkages. Such reactivity is exploited in drug discovery, bioconjugation, and materials science. The Boc group enhances solubility and stability during synthetic processes, making the compound a versatile building block for structurally constrained molecules .
Properties
IUPAC Name |
tert-butyl 3-isothiocyanatoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMUEVNYTUBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the reaction of tert-butyl 3-azetidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent decomposition or side reactions.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, substituted azetidines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine and isothiocyanate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine rings and isothiocyanate groups have shown promise in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Azetidine Family
Azetidine derivatives share a four-membered ring structure but differ in substituent groups, which dictate their reactivity and applications. For example:
- Tert-butyl-3-(1-(1,3-dioxoisoindolin-2-yl)-2-oxo-2-phenylethyl)-2-((ethoxycarbonyl)thio)azetidine-1-carboxylate (): This compound features a thioester (-SC(O)OEt) group at position 2 and a complex dioxoisoindolinyl substituent at position 3. Unlike the isothiocyanato group, the thioester is prone to hydrolysis and transthioesterification, making it useful in dynamic combinatorial chemistry .
- Tert-butyl 3-isocyanatoazetidine-1-carboxylate : Replacing the sulfur atom in the isothiocyanato group with oxygen yields an isocyanate (-NCO) analogue. Isocyanates are less electrophilic than isothiocyanates, resulting in slower reaction kinetics with nucleophiles like amines.
Comparison with Pyrrolidine-Based Derivatives
Pyrrolidine (five-membered ring) derivatives, such as tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (), exhibit distinct properties due to their larger ring size and substituents:
- Ring Strain vs. Flexibility : Azetidines have higher ring strain, favoring reactions that relieve strain (e.g., ring-opening). Pyrrolidines offer greater conformational flexibility, making them more prevalent in pharmaceuticals.
- Substituent Effects : The hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative enable hydrogen bonding and π-π interactions, which are absent in the simpler isothiocyanato-substituted azetidine.
Reactivity and Functional Group Analysis
- Isothiocyanato (-NCS) : Highly electrophilic, reacts rapidly with amines to form thioureas. Critical for covalent inhibitor design .
- Thioester (-SC(O)OEt) : Participates in acyl transfer reactions; less reactive toward amines unless activated.
- Hydroxymethyl (-CH2OH) : Oxidizable to carboxylic acids or used for ether/ester formation.
Physicochemical Properties and Spectral Data
Biological Activity
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H14N2O2S
- CAS Number : 750583-84-7
- Functional Groups : Isothiocyanate and azetidine ring
The presence of the isothiocyanate group is significant as it is known for its biological reactivity, particularly in forming covalent bonds with nucleophiles in biological systems. The azetidine ring contributes to the compound's overall stability and reactivity.
The biological activity of this compound can be attributed to the following mechanisms:
- Covalent Modification : The isothiocyanate group can react with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
- Interaction with Nucleophiles : The compound can interact with various nucleophilic sites in biomolecules, potentially affecting cellular processes such as apoptosis and cell proliferation.
- Pathway Modulation : The azetidine ring may facilitate interactions with specific molecular targets, enhancing the compound's bioactivity.
Antimicrobial Properties
Research has indicated that compounds containing isothiocyanate groups exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical) | 25 | Apoptosis induction | |
| MCF-7 (breast) | 30 | Cell cycle arrest | |
| A549 (lung) | 20 | ROS generation |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in a series of agar diffusion assays, showing significant inhibition compared to control groups.
Case Study 2: Cancer Cell Line Studies
In a study examining its anticancer properties, this compound was administered to various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-isothiocyanatoazetidine-1-carboxylate, and how do reaction conditions influence yield and purity?
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to verify the azetidine ring geometry and Boc/isothiocyanate group positions. FT-IR (2100–2050 cm⁻¹ for N=C=S stretch) and LC-MS (m/z = [M+H]⁺ = 245.3) provide complementary validation. For crystalline samples, X-ray crystallography (SHELX refinement) resolves bond lengths and angles, though crystallization may require slow vapor diffusion with diethyl ether .
Q. What solvent systems are compatible with this compound for downstream reactions?
- Methodological Answer : The compound is stable in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CH₂Cl₂, chloroform). Avoid protic solvents (e.g., methanol, water), which may hydrolyze the isothiocyanate group. For nucleophilic substitutions (e.g., amine coupling), use DMF at 0–25°C to balance reactivity and stability .
Advanced Research Questions
Q. How do steric and electronic effects of the azetidine ring influence the reactivity of the isothiocyanate group in cross-coupling reactions?
- Methodological Answer : The strained azetidine ring enhances electrophilicity at the isothiocyanate group, enabling faster reactions with amines compared to linear analogs. However, steric hindrance from the tert-butyl group can slow bulkier nucleophiles. Computational studies (DFT, Gaussian 16) quantify activation energies for specific pathways. Experimental validation via kinetics (NMR monitoring) under varying temperatures (25–60°C) identifies rate-limiting steps .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent moisture/oxygen exposure. Lyophilization with cryoprotectants (trehalose) improves stability. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. Accelerated stability studies (40°C/75% RH for 6 weeks) predict shelf-life .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent concentration). Standardize protocols using positive controls (e.g., known kinase inhibitors) and replicate assays across multiple labs. Meta-analysis of published IC₅₀ values (Prism software) identifies outliers. Structural analogs (e.g., piperidine vs. azetidine cores) clarify SAR trends .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled targets identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Validate predictions with SPR (binding affinity) and ITC (thermodynamics). Cross-reference with crystallographic data (PDB) to refine force field parameters .
Methodological Framework for Research Design
- Linking to Theory : Anchor studies in Hammett substituent constants (electronic effects) or Baldwin’s rules (ring-strain reactivity) to rationalize synthetic pathways .
- Experimental Validation : Use factorial design (DoE, JMP software) to optimize reaction parameters and minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
